REACTION_CXSMILES
|
ClC1N=C(N)C=NC=1.CN1CCNCC1.Cl[C:17]1[N:35]=[C:20]2[C:21]([C:25]3[CH:30]=[CH:29][C:28]([S:31]([CH3:34])(=[O:33])=[O:32])=[CH:27][CH:26]=3)=[CH:22][CH:23]=[CH:24][N:19]2[N:18]=1.[CH3:36][N:37]1[CH2:42][CH2:41][N:40]([C:43]2[CH:48]=[N:47][CH:46]=[C:45]([NH2:49])[N:44]=2)[CH2:39][CH2:38]1>CN(C)C=O.O>[CH3:36][N:37]1[CH2:38][CH2:39][N:40]([C:43]2[CH:48]=[N:47][CH:46]=[C:45]([NH2:49])[N:44]=2)[CH2:41][CH2:42]1.[CH3:34][S:31]([C:28]1[CH:29]=[CH:30][C:25]([C:21]2[C:20]3[N:19]([N:18]=[C:17]([NH:49][C:45]4[N:44]=[C:43]([N:40]5[CH2:41][CH2:42][N:37]([CH3:36])[CH2:38][CH2:39]5)[CH:48]=[N:47][CH:46]=4)[N:35]=3)[CH:24]=[CH:23][CH:22]=2)=[CH:26][CH:27]=1)(=[O:33])=[O:32]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CN=CC(=N1)N
|
Name
|
|
Quantity
|
942 L
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
386b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-chloro-8-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridine
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Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NN2C(C(=CC=C2)C2=CC=C(C=C2)S(=O)(=O)C)=N1
|
Name
|
|
Quantity
|
92.159 mg
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C1=NC(=CN=C1)N
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
extracted with 3 portions of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield an off-white solid
|
Type
|
CUSTOM
|
Details
|
This solid was purified via chromatography (silica gel 40 g methanol in dichloromethane)
|
Type
|
CUSTOM
|
Details
|
Product isolated as a tan oil that
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=NC(=CN=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)C=1C=2N(C=CC1)N=C(N2)NC2=CN=CC(=N2)N2CCN(CC2)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.64 mg | |
YIELD: PERCENTYIELD | 14.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |